molecular formula C6H12O6 B7821831 D-(-)-Fructose CAS No. 30237-26-4

D-(-)-Fructose

Cat. No.: B7821831
CAS No.: 30237-26-4
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-VRPWFDPXSA-N
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Description

D-(-)-Fructose, commonly known as fructose, is a simple ketonic monosaccharide found in many plants. It is one of the three dietary monosaccharides, along with glucose and galactose, that are absorbed directly into the bloodstream during digestion. Fructose is often referred to as fruit sugar because it naturally occurs in fruits, honey, and root vegetables. It is a key component of sucrose (table sugar) and high-fructose corn syrup, widely used as sweeteners in the food industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fructose can be synthesized through the hydrolysis of sucrose, which yields an equimolar mixture of glucose and fructose. This process involves the use of an acid catalyst, such as hydrochloric acid, under controlled temperature conditions. Another method involves the isomerization of glucose using glucose isomerase enzyme, which converts glucose to fructose.

Industrial Production Methods: Industrially, fructose is produced from corn starch through a multi-step process. The starch is first hydrolyzed to glucose using enzymes like alpha-amylase and glucoamylase. The resulting glucose is then isomerized to fructose using glucose isomerase. High-fructose corn syrup, which contains varying proportions of fructose and glucose, is produced through this method and is widely used in the food and beverage industry.

Types of Reactions:

    Oxidation: Fructose can undergo oxidation reactions to form various products, including gluconic acid and glucaric acid. Common oxidizing agents include nitric acid and bromine water.

    Reduction: Fructose can be reduced to form sugar alcohols, such as sorbitol, using reducing agents like sodium borohydride or catalytic hydrogenation.

    Isomerization: Fructose can be isomerized to glucose under alkaline conditions or using specific enzymes like glucose isomerase.

Common Reagents and Conditions:

    Oxidation: Nitric acid, bromine water, and other oxidizing agents.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Isomerization: Alkaline conditions, glucose isomerase enzyme.

Major Products:

    Oxidation: Gluconic acid, glucaric acid.

    Reduction: Sorbitol.

    Isomerization: Glucose.

Scientific Research Applications

Fructose has a wide range of applications in scientific research:

    Chemistry: Fructose is used as a model compound in studies of carbohydrate chemistry and enzymatic reactions.

    Biology: It is used in studies of metabolic pathways, particularly in understanding how the body processes different sugars.

    Medicine: Research on fructose metabolism is crucial in understanding conditions like diabetes and metabolic syndrome. Fructose is also used in intravenous feeding solutions.

    Industry: Fructose is used in the food industry as a sweetener due to its high sweetness relative to glucose and sucrose. It is also used in the production of biofuels and biodegradable plastics.

Mechanism of Action

Fructose is often compared with other monosaccharides like glucose and galactose:

    Glucose: Unlike fructose, glucose is metabolized by all cells in the body and is the primary energy source for cellular respiration.

    Galactose: Galactose is similar to glucose but differs in the arrangement of hydroxyl groups. It is metabolized in the liver to glucose-1-phosphate and then to glucose.

Uniqueness of Fructose:

    Sweetness: Fructose is the sweetest of all naturally occurring carbohydrates, making it a preferred sweetener in the food industry.

    Metabolism: The unique metabolic pathway of fructose in the liver distinguishes it from glucose and galactose, leading to different physiological effects.

Comparison with Similar Compounds

  • Glucose
  • Galactose
  • Mannose

Properties

IUPAC Name

(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
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InChI Key

LKDRXBCSQODPBY-VRPWFDPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
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Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
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Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
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Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name FRUCTOSE
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Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Liquid, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE CRYSTALS OR POWDER.
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Solubility

Solubility in water at 20 °C: good
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Color/Form

CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals

CAS No.

6347-01-9, 57-48-7, 7660-25-5
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Synthesis routes and methods

Procedure details

L-Fructose, which has not been found in nature, was synthesized for the first time by Fischer. See E. Fischer, Ber., 23 (1890) 370-394. DL-Glucose phenylosazone was prepared from α-acrose and hydrolyzed to the glycosulose, which was reduced to DL-fructose. L-Fructose was isolated from the mixture. L-Fructose was later synthesized by Wolfrom and Thompson from L-arabinonic acid in five steps. See M. L. Wolfrom and A. Thompson, Methods of Carbohydr. Chem., 1 (1962) 118-120.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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